molecular formula C17H13NO B1626330 2,6-Diphenylpyridine N-oxide CAS No. 78500-88-6

2,6-Diphenylpyridine N-oxide

Cat. No.: B1626330
CAS No.: 78500-88-6
M. Wt: 247.29 g/mol
InChI Key: FBLQGULBXCFSAK-UHFFFAOYSA-N
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Description

2,6-Diphenylpyridine N-oxide is a heterocyclic organic compound known for its unique chemical structure and biological activity. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 160-162°C. This compound has gained significant attention in various fields of research due to its versatile applications.

Mechanism of Action

Biochemical Pathways

2,6-DPN is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells. Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators .

Result of Action

The molecular and cellular effects of 2,6-DPN’s action are primarily observed in its role as a fluorescent sensor. Compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer, which enables the monitoring of the polymerization progress using the fluorescence intensity ratio measured at two different wavelengths as the progress indicator .

Action Environment

The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment . Hence, it is recommended to use these compounds with different indicators of the progress of the photopolymerization process based on normalized intensity of fluorescence (I max /I 0 ) . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenylpyridine N-oxide typically involves the oxidation of 2,6-diphenylpyridine. One common method uses sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent, offering a safer and more efficient process .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and safety. The use of solvent-free protocols and reusable heterogeneous catalysts, such as activated Fuller’s earth, has been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylpyridine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a mild oxidant due to its redox activity and can participate in oxygen atom transfer reactions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, sodium percarbonate, and titanium silicalite. These reactions are typically conducted under mild conditions to prevent over-oxidation and ensure safety .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

2,6-Diphenylpyridine N-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions where it serves as a mild oxidant.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological processes.

    Industry: It is used in the development of fluorescent sensors for monitoring photopolymerization processes and determining the efficiencies of superacid generation by cationic photoinitiators.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Diphenylpyridine N-oxide include other pyridine N-oxides and derivatives, such as pyridine N-oxide and 2,6-diphenylpyridine .

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of phenyl groups at the 2 and 6 positions of the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-oxido-2,6-diphenylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQGULBXCFSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508149
Record name 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78500-88-6
Record name 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Copper(I) iodide (19 mg, 0.1 mmol), iodobenzene (408 mg, 2.0 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), pyridine N-oxide (95 mg, 1.0 mmol), t-BuOLi (145 mg, 1.8 mmol), and anhydrous DMPU (0.5 mL), 125° C., 1 hour. After column chromatography (ethyl acetate, then 15% MeOH in ethyl acetate) 50 mg of 2,6-diphenylpyridine 1-oxide (20%) was obtained as an off-white solid. Additionally, 2-phenylpyridine 1-oxide (100 mg, 58%) was obtained as a colorless solid. These compounds are known.7,12 2-Phenylpyridine 1-oxide: Rf=0.46 (3/7 methanol/ethyl acetate). The molecule structure of 2-phenylpyridine 1-oxide and its 1H NMR spectrum are shown in FIG. 59. 1H NMR (300 MHz, CDCl3) δ 7.17-7.34 (m, 2H), 7.38-7.53 (m, 4H), 7.80 (dd, J=7.7 Hz, 1.7 Hz, 2H), 8.33 (d, J=6.0 Hz, 1H). 2,6-Diphenylpyridine 1-oxide: Rf=0.30 (1/1 ethyl acetate/hexanes). 1H NMR (300 MHz, CDCl3) δ 7.28-7.52 (m, 9H), 7.80-7.87 (m, 4H).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
t-BuOLi
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Diphenylpyridine N-oxide
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2,6-Diphenylpyridine N-oxide
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Reactant of Route 6
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2,6-Diphenylpyridine N-oxide

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